An In-depth Technical Guide to 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic Acid
An In-depth Technical Guide to 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Molecule
This technical guide delves into the chemical identity, properties, and potential applications of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid. It is important to note at the outset that while the existence of this compound is confirmed in chemical databases, a specific Chemical Abstracts Service (CAS) number was not readily found in public domains at the time of this writing. This suggests the molecule may be a novel research chemical, a low-volume synthetic intermediate, or otherwise not yet widely cataloged. Consequently, this guide will utilize its PubChem Compound ID (CID) as a primary identifier and will draw upon established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive and scientifically grounded overview. Our objective is to equip researchers with the foundational knowledge necessary to synthesize, characterize, and explore the therapeutic potential of this unique molecular entity.
Chemical Identity and Physicochemical Properties
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide derivative characterized by a benzoic acid moiety linked via a sulfonyl group to a 4-methylpiperidine ring. This structure imparts a combination of rigidity from the aromatic and piperidine rings and polarity from the carboxylic acid and sulfonyl groups, which are key determinants of its physical and biological properties.
Identifier: PubChem CID 787658[1]
| Property | Predicted Value | Source |
| Molecular Formula | C13H17NO4S | PubChemLite[1] |
| Molecular Weight | 283.34 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 283.08783 Da | PubChemLite[1] |
| XlogP | 1.9 | PubChemLite[1] |
| InChIKey | GMHMXSDZBUXIBZ-UHFFFAOYSA-N | PubChemLite[1] |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | PubChemLite[1] |
The predicted XlogP value of 1.9 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, allowing for a balance between aqueous solubility and cell membrane permeability. The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the sulfonyl and carboxylic oxygens) indicates the potential for significant intermolecular interactions, which will influence its melting point, solubility, and binding to biological targets.
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Materials:
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4-Chlorosulfonylbenzoic acid
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4-Methylpiperidine
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Anhydrous dichloromethane (DCM) or similar aprotic solvent
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Triethylamine (TEA) or another suitable non-nucleophilic base
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
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Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous DCM.
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Addition of Base and Amine: To the stirred solution, add triethylamine (2.2 eq). Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 4-methylpiperidine (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. The addition of excess base is crucial to neutralize the in-situ generated HCl, driving the reaction to completion.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system to afford the pure 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic, piperidine, and methyl protons and carbons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups, with characteristic stretches for the O-H of the carboxylic acid, C=O, and the S=O of the sulfonamide.
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Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.
Potential Applications in Drug Discovery
The 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid scaffold contains several features that are of significant interest in medicinal chemistry. The sulfonamide group is a well-known pharmacophore present in a wide array of drugs, including antibacterials, diuretics, and enzyme inhibitors.
Enzyme Inhibition
Many sulfonamide-containing molecules are known to act as enzyme inhibitors. For instance, derivatives of piperidine sulfonamides have been investigated for their inhibitory activity against carbonic anhydrases and urease.[2][3] The nitrogen atom of the sulfonamide can coordinate with metal ions in the active site of metalloenzymes, while the benzoic acid moiety can form hydrogen bonds and salt bridges with amino acid residues. The 4-methylpiperidine group can explore hydrophobic pockets within the enzyme's binding site, potentially enhancing potency and selectivity.
Caption: Potential binding interactions with a metalloenzyme.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore. While the primary mechanism of action of traditional sulfa drugs is the inhibition of dihydropteroate synthase, novel sulfonamides may exhibit different mechanisms. Studies on structurally related compounds have shown that they can possess moderate to strong antibacterial effects, potentially through disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.[2] Therefore, 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid warrants investigation for its potential antimicrobial properties against a panel of clinically relevant bacterial strains.
Self-Validating Research Workflow
To ensure the trustworthiness and reproducibility of research involving this compound, a self-validating workflow should be implemented.
Caption: A self-validating workflow for novel compound research.
This workflow ensures that each step is validated before proceeding to the next. For example, biological screening is only performed on material that has been rigorously characterized and confirmed to be of high purity. Any observed biological activity can then be confidently attributed to the compound of interest.
Conclusion and Future Directions
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid represents an intriguing, yet underexplored, molecule with potential applications in drug discovery. Its structural features suggest a propensity for enzyme inhibition and possible antimicrobial activity. The lack of a readily available CAS number highlights an opportunity for foundational research, including the development and publication of a robust synthetic and characterization protocol. Future research should focus on the synthesis of this compound, a thorough evaluation of its physicochemical properties, and broad screening for biological activity. Structure-activity relationship (SAR) studies, involving the synthesis of analogs with modifications to the piperidine and benzoic acid moieties, will be crucial in elucidating the key structural determinants for any observed activity and in the potential development of novel therapeutic agents.
References
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PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S). [Link]
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Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. [Link]
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PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
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PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]
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2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PMC. [Link]
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Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]
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Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
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ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
Sources
- 1. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]
- 2. 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | 1036541-46-4 | Benchchem [benchchem.com]
- 3. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
